Hept-1-yn-3-amine
Description
Significance of Propargylamines in Contemporary Organic Synthesis
Propargylamines are a highly versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of chemical structures. Their importance stems from the presence of both an amino group and an alkyne functionality, which can be independently or concertedly manipulated to construct complex molecular architectures. They are particularly valued as precursors for nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and natural products. vulcanchem.comsynzeal.com
The synthetic utility of propargylamines is prominently showcased in multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine). thegoodscentscompany.com This reaction allows for the direct and atom-economical synthesis of propargylamines from readily available starting materials. thegoodscentscompany.com The resulting propargylamine (B41283) scaffold is a key intermediate for producing biologically active molecules like β-lactams, isosteres, and conformationally restricted peptide analogues. vulcanchem.com Furthermore, derivatives of propargylamines have been developed into drugs for treating neurodegenerative disorders like Parkinson's and Alzheimer's diseases, highlighting their pharmaceutical relevance. vulcanchem.com The ability of the alkyne group to participate in cycloaddition reactions, such as the Huisgen [3+2] cycloaddition to form triazoles, further expands the synthetic potential of propargylamines, making them indispensable tools in medicinal chemistry and materials science. smolecule.com
Overview of Research Trajectories for Hept-1-yn-3-amine and Related Structural Motifs
While dedicated research focusing solely on this compound (CAS Number: 1528951-67-8) is not extensively documented, its role as a structural motif is evident in various synthetic studies. chemsrc.comontosight.ai Research trajectories involving this compound and its derivatives primarily focus on its use as a chiral building block for constructing more complex molecules, often through the functionalization of its amine and alkyne groups.
One significant area of research is the synthesis of N-substituted derivatives of this compound. For instance, the preparation of N,N-dibenzylthis compound and 1-(hept-1-yn-3-yl)piperidine has been described, showcasing the utility of the parent amine in creating diverse molecular scaffolds. rsc.org These reactions typically involve the coupling of an aldehyde (valeraldehyde), an amine (such as dibenzylamine (B1670424) or piperidine), and an alkyne source. rsc.org
Furthermore, the this compound motif is integral to the asymmetric synthesis of complex chiral molecules. Research has demonstrated the synthesis of elaborate structures like (S)-3-phenyl-1-(8-(p-tolylethynyl)naphthalen-1-yl)this compound. mdpi.com The synthesis of this orientational isomer utilized a precursor derived from a related hept-1-yn-3-yl structure, highlighting the importance of this framework in creating molecules with specific three-dimensional arrangements. mdpi.com
The reactivity of related propargylamine structures has also been explored. For example, the Ti-Mg-catalyzed carbozincation of N-homoallyl-substituted propargylamines has been studied to create substituted piperidines. Although this study does not use this compound directly, it points to the potential reactivity of its structural analogues in forming heterocyclic systems.
The following table presents spectroscopic data for some N-substituted derivatives of this compound, which are instrumental in characterizing these compounds in research.
| Compound | Molecular Formula | IR (neat, νmax/cm-1) | 1H NMR (400 MHz, CDCl3, δ/ppm) | 13C NMR (100 MHz, CDCl3, δ/ppm) | HRMS (ESI) [M+H]+ |
|---|---|---|---|---|---|
| N,N-diethylthis compound | C11H21N | 3296, 2969, 2931, 2872, 1459 | 3.35 (td, J = 6.48, 2.16 Hz, 1H), 2.64 (sex, J = 7.40 Hz, 2H), 2.38 (sex, J = 7.00 Hz, 2H), 2.15 (d, J = 2.20 Hz, 1H), 1.64 (m, 2H), 1.03 (t, J = 7.20 Hz, 6H), 0.97 (t, J = 7.40 Hz, 3H) | 82.8, 72.0, 54.8, 44.8, 27.2, 13.8, 11.3 | Calcd: 168.1752; Found: 168.1759 |
| 1-(hept-1-yn-3-yl)piperidine | C12H21N | 3304, 2956, 2932, 2868, 1459 | 3.47 (m, 1H), 2.67 (m, 2H), 2.60 (m, 2H), 2.20 (d, J = 2.24 Hz, 1H), 1.77 (m, 4H), 1.62 (m, 2H), 1.35 (m, 4H), 0.88 (t, J = 7.24 Hz, 3H) | 82.4, 72.7, 54.3, 49.4, 34.7, 28.8, 23.4, 22.5, 14.1 | Calcd: 180.1752; Found: 180.1759 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
hept-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-3-5-6-7(8)4-2/h2,7H,3,5-6,8H2,1H3 |
InChI Key |
MTETYYPVLVNZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#C)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Hept 1 Yn 3 Amine and Its Derivatives
Direct Synthesis Strategies
Direct approaches to hept-1-yn-3-amine and related structures often involve the formation of the crucial carbon-nitrogen bond adjacent to the alkyne. These methods are prized for their efficiency and atom economy.
Aminomethylation Reactions and Mannich-type Condensations with Alkyne Precursors
Aminomethylation, particularly through the Mannich reaction, represents a cornerstone for the synthesis of propargylamines. nih.govnih.gov This one-pot, three-component condensation reaction involves an alkyne with a terminal hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. rsc.orgresearchgate.net For the synthesis of a derivative of this compound, this would typically involve the reaction of a terminal alkyne with an appropriate aldehyde and amine.
A general and effective method involves the aminomethylation of terminal alkynes using aqueous formaldehyde (B43269) and a secondary amine, catalyzed by copper(I) iodide (CuI) in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net This approach is applicable to a wide range of alkynes, including aromatic, aliphatic, and silylated acetylenes. researchgate.net For instance, the reaction of hex-1-yn-3-ol with paraformaldehyde and monoethanolamine in the presence of a copper(I) chloride catalyst can yield an amino alcohol derivative. e3s-conferences.org The reaction temperature and duration significantly influence the product yield. e3s-conferences.org
The Mannich reaction is a classic example of aminoalkylation, where an active hydrogen is replaced by an aminomethylene group. nih.govmdpi.com In the context of synthesizing propargylamine (B41283) derivatives, the terminal alkyne provides the active hydrogen. mdpi.com The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by the acetylide generated from the terminal alkyne. nih.gov
| Reactants | Catalyst | Solvent | Product | Yield | Reference |
| Terminal Alkyne, Aqueous Formaldehyde, Secondary Amine | CuI | DMSO | Tertiary Propargylamine | High to Quantitative | researchgate.net |
| Hex-1-yn-3-ol, Paraformaldehyde, Monoethanolamine | CuCl | Dioxane | 1-(2-hydroxyethylamino)hept-2-yn-4-ol | Up to 54.4% | e3s-conferences.org |
| Hex-1-yn-3-ol, Paraformaldehyde, Diethanolamine | CuCl | Dioxane | Acetylene Amino Alcohol | Up to 62.7% | e3s-conferences.org |
Nucleophilic Addition to Propargyl-Containing Imines
An alternative and powerful strategy for the synthesis of propargylamines involves the nucleophilic addition of organometallic reagents to imines or their derivatives. kcl.ac.uk This approach is particularly valuable for creating chiral propargylamines with high stereoselectivity. kcl.ac.uknih.gov
The synthesis of homopropargyl amines, which are structurally related to propargylamines, can be achieved through the copper-catalyzed three-component coupling of imines, 1,3-enynes, and diborons. nih.govresearchgate.net This method allows for the construction of complex chiral amines with multiple contiguous stereocenters. nih.gov The reaction is believed to proceed through a copper-boryl intermediate that reacts with the imine. nih.gov
A more direct route to propargylamines involves the addition of acetylides to imines. For example, the asymmetric addition of ((trimethylsilyl)ethynyl)lithium to (R,E)-2-methyl-N-(1-phenylpentylidene)propane-2-sulfinamide, which is derived from 1-phenylpentan-1-one and (R)-2-methylpropane-2-sulfinamide, can be used to synthesize a precursor to a this compound derivative. mdpi.com The subsequent removal of the trimethylsilyl (B98337) (TMS) group yields the terminal alkyne. mdpi.com
The development of transition metal-free, organocatalytic methods has also gained attention. For instance, a Brønsted base-catalyzed asymmetric Mannich-type reaction of in situ generated N-Boc C-alkynyl imines with various nucleophiles provides an efficient route to syn-configured propargylamines with two adjacent stereogenic centers. nih.gov
| Imine Substrate | Nucleophile/Reagents | Catalyst | Product Type | Key Feature | Reference |
| Imines | 1,3-Enynes, Diborons | Copper | Chiral Homopropargyl Amines | Enantio- and Diastereoselective | nih.gov |
| (R,E)-2-methyl-N-(1-phenylpentylidene)propane-2-sulfinamide | ((trimethylsilyl)ethynyl)lithium | - | Precursor to this compound derivative | Asymmetric Addition | mdpi.com |
| In situ generated N-Boc C-alkynyl imines | Malonate (thio)esters | Chiral Brønsted Base | syn-Propargylamines, β-Alkynyl-β-amino acids | Organocatalytic, High syn-selectivity | nih.gov |
Coupling Reactions for Alkyne-Amine Scaffold Construction
Coupling reactions provide a powerful and versatile platform for constructing the fundamental alkyne-amine scaffold of this compound and its derivatives. These methods often employ transition metal catalysts to facilitate the formation of key carbon-carbon or carbon-heteroatom bonds.
The Cadiot-Chodkiewicz coupling is a classic method for the synthesis of unsymmetrical diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. rsc.org While not a direct synthesis of propargylamines, modifications and related copper-catalyzed cross-coupling reactions are highly relevant for creating the alkyne backbone, which can then be further functionalized to introduce the amine group.
Recent advancements in Cadiot-Chodkiewicz coupling include the use of specific ligands to improve efficiency and selectivity. For example, using a tris(o-tolyl)phosphine ligand with a CuI catalyst in ethanol (B145695) with potassium carbonate as the base has been shown to give excellent yields of unsymmetrical diynes. rsc.org Another modification involves using an amine-functionalized mesoporous silica-supported palladium catalyst for the cross-coupling of acetylenic bromides and terminal alkynes, which minimizes the formation of homocoupling by-products. rsc.org
Copper catalysts are also central to the A3 coupling reaction (aldehyde-alkyne-amine), a multicomponent reaction that directly yields propargylamines. rsc.org This reaction is a cornerstone of propargylamine synthesis. researchgate.netacs.org
| Coupling Partners | Catalyst System | Key Features | Product | Reference |
| Terminal Alkyne, 1-Bromoalkyne | CuI / P(o-Tol)3 | High yields for aryl alkynes | Unsymmetrical Diyne | rsc.org |
| Acetylenic Bromide, Terminal Alkyne | SBA-15-supported Palladium | Phosphine-free, high selectivity | Unsymmetrical Diyne | rsc.org |
| Aldehyde, Alkyne, Amine | Copper(I) salts | Direct synthesis of propargylamines | Propargylamine | rsc.org |
The KA2 coupling reaction is a three-component reaction involving a ketone, an amine, and a terminal alkyne to produce α-tertiary propargylamines. nih.govacs.orgresearcher.life This reaction is a variation of the more common A3 coupling, which uses an aldehyde instead of a ketone. rsc.org The KA2 coupling is often more challenging due to the lower reactivity of the in situ-formed ketimine intermediate towards nucleophilic attack by the metal acetylide. nih.govresearcher.life
Various catalytic systems have been developed to promote the KA2 reaction, including those based on copper, gold, silver, zinc, and manganese. acs.org A particularly efficient system utilizes a copper(I)-doped zeolite (CuI-USY) as a reusable catalyst under solvent-free conditions. acs.org This method demonstrates broad functional group tolerance, effectively coupling diverse ketones, alkynes, and amines. acs.org
Zinc-based catalysts, such as zinc acetate, have also been shown to be effective for the KA2 coupling, providing an environmentally benign and inexpensive option for the synthesis of tetrasubstituted propargylamines. nih.gov
| Ketone | Amine | Alkyne | Catalyst | Key Features | Product | Reference |
| Cyclohexanone | Pyrrolidine | Phenylacetylene (B144264) | CuI-USY Zeolite | Solvent-free, reusable catalyst | α-Tertiary Propargylamine | acs.org |
| Various Ketones | Various Amines | Various Alkynes | Zinc Acetate | Environmentally benign, user-friendly | Tetrasubstituted Propargylamine | nih.gov |
Palladium-catalyzed reactions offer sophisticated pathways to complex nitrogen-containing heterocycles derived from propargylamines. researchgate.netresearchgate.net Carbonylative annulation, in particular, involves the incorporation of a carbonyl group (CO) during a cyclization process.
One such strategy involves the palladium-catalyzed carbonylative cyclization of propargylamines and acid chlorides to construct 1,5-dihydro-2H-pyrrol-2-one scaffolds. researchgate.net In a different approach, a four-component carbonylative cyclization reaction using trifluoroacetimidoyl chlorides, propargylamines, diaryliodonium salts, and carbon monoxide, catalyzed by palladium, yields trifluoromethyl-containing trisubstituted imidazoles. acs.org
Palladium catalysis is also employed in the annulation of o-iodoanilines with propargyl alcohols to synthesize substituted quinolines, demonstrating the versatility of these catalysts in building complex heterocyclic systems from propargyl precursors. acs.org Furthermore, palladium-catalyzed carbonylative annulation has been successfully applied to synthesize flavones. dntb.gov.ua
| Reactants | Catalyst | CO Source | Product | Key Feature | Reference |
| Propargylamine, Acid Chloride | Palladium | TFBen | 1-Acyl-1,5-dihydro-2H-pyrrol-2-one | Facile access to pyrrol-2-ones | researchgate.net |
| Trifluoroacetimidoyl Chloride, Propargylamine, Diaryliodonium Salt | Palladium | CO gas | Trifluoromethyl-containing Trisubstituted Imidazole | Four-component reaction | acs.org |
| o-Iodoaniline, Propargyl Alcohol | Palladium | - | 2,4-Disubstituted Quinoline | Direct access to quinolines | acs.org |
Deacetylenative Coupling Reactions
Deacetylenative coupling reactions represent an efficient strategy for the synthesis of 1,4-diamino-2-butynes, which are derivatives of propargylamines. researchgate.net This method involves the coupling of two terminal propargylamines in the presence of a copper(I) catalyst. researchgate.net A key feature of this reaction is the absence of a base, which simplifies the reaction conditions. researchgate.net The process proceeds through the cleavage of the C(sp)-C(sp3) bond, a transformation that has been a subject of interest in transition-metal-catalyzed organic synthesis. researchgate.net
Recent research has also explored the copper(I)-catalyzed deacetylenative cross-coupling between terminal alkynes and propargylic amines. researchgate.net This reaction occurs via C(sp)–C(sp3) bond cleavage and is facilitated by copper chloride and a base, such as sodium hydrogenphosphate, in a solvent like tetrahydrofuran (B95107) at elevated temperatures. researchgate.net These methodologies provide a pathway to symmetrically substituted propargylamine derivatives.
| Reaction Type | Catalyst | Key Features | Reference |
|---|---|---|---|
| Homocoupling of Propargylic Amines | Copper(I) | Base-free conditions, forms symmetric 1,4-diamino-2-butynes. | researchgate.net |
| Cross-Coupling of Propargylic Amines and Terminal Alkynes | Copper(I) Chloride | Requires a base (e.g., NaH2PO4), proceeds via C(sp)-C(sp3) bond cleavage. | researchgate.net |
Asymmetric Synthetic Approaches
The synthesis of enantiomerically pure propargylamines is crucial for their application in pharmaceuticals and as chiral building blocks. Asymmetric synthesis provides a direct route to these chiral molecules, avoiding the need for resolving racemic mixtures.
A prominent method for the asymmetric synthesis of propargylamines involves the use of chiral auxiliaries, such as Ellman's chiral sulfinamide. nih.gov This approach typically involves two main strategies. In the first, an organometallic nucleophile is added to an N-sulfinyl propargylimine derived from an aldehyde. nih.gov The second approach involves the addition of a metallated terminal alkyne to an N-sulfinylaldimine. nih.gov
The diastereoselective addition of alkynyl nucleophiles to chiral N-sulfinylimines is a key step. uni-bielefeld.de For instance, the reaction of various aldehydes with Ellman's chiral sulfinamide yields chiral N-sulfinylimines. Subsequent reaction with (trimethylsilyl)ethynyllithium (B1587094) can produce diastereomerically pure N-sulfinyl propargylamines. uni-bielefeld.de The success of this method can be influenced by the choice of reagents and reaction conditions. For example, the addition of isopropylmagnesium bromide to a specific N-sulfinylimine yielded the desired product in low yield but with high diastereoselectivity (99:1 dr). nih.gov In contrast, the addition of methylmagnesium bromide resulted in a low yield and poor diastereoselectivity. nih.gov The tert-butanesulfinamide auxiliary can be readily cleaved under acidic conditions. nih.gov
| Approach | Key Reagents | Outcome | Reference |
|---|---|---|---|
| Nucleophilic addition to N-sulfinyl propargylimine | Ellman's auxiliary, organometallic nucleophile | Variable yields and diastereoselectivity depending on the nucleophile. | nih.gov |
| Addition of metallated alkyne to N-sulfinylaldimine | Ellman's auxiliary, (trimethylsilyl)ethynyllithium | Can afford diastereomerically pure N-sulfinyl propargylamines. | uni-bielefeld.de |
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. worktribe.comtdx.cat Amine transaminases (ATAs) are particularly valuable as they can catalyze the asymmetric synthesis of chiral primary amines from prochiral ketones without the need for expensive, in-situ regenerated cofactors. worktribe.comnih.gov
A biocatalytic platform for synthesizing enantiopure propargylic amines has been established using a one-pot, two-step cascade reaction. acs.org This process can yield a range of enantioenriched amine products in high yields (70–99%). acs.org The cascade can involve an (R)-selective amine transaminase from Aspergillus terreus or an (S)-selective amine transaminase from Chromobacterium violaceum. acs.org Despite their potential, the application of ATAs can be limited by factors such as restricted substrate scope and inhibition by substrates or products. worktribe.comnih.gov Significant progress has been made to overcome these challenges through protein engineering to broaden substrate acceptance and by developing methods to shift the reaction equilibrium. worktribe.comnih.gov
| Enzyme | Reaction Type | Key Advantages | Challenges | Reference |
|---|---|---|---|---|
| Amine Transaminase (ATA) | Asymmetric synthesis from prochiral ketones | High enantioselectivity, no need for costly cofactor regeneration. | Limited substrate scope, substrate/product inhibition. | worktribe.comnih.gov |
| (R)-selective ATA from Aspergillus terreus | Enzymatic Mitsunobu-type conversion | Part of a one-pot cascade for enantiopure amines. | - | acs.org |
| (S)-selective ATA from Chromobacterium violaceum | Enzymatic Mitsunobu-type conversion | Part of a one-pot cascade for enantiopure amines. | - | acs.org |
Stereocontrol is fundamental in asymmetric synthesis. In the context of propargylamine synthesis, this extends beyond simple point chirality to more complex forms like orientational chirality. frontiersin.orgtdl.org Orientational chirality arises from the restricted rotation around a single bond, leading to stable, isolable rotational isomers (orientatiomers). frontiersin.orgtdl.org
The synthesis of molecules exhibiting orientational chirality has been achieved through multi-step sequences that can include asymmetric nucleophilic addition. frontiersin.orgtdl.org The absolute configuration of these complex chiral molecules can be confirmed using X-ray diffraction analysis. frontiersin.orgtdl.org This emerging area of stereochemistry presents new opportunities for designing novel chiral molecules with potential applications in various scientific fields. frontiersin.orgtdl.org In some cases, the stereochemical outcome is influenced by a chiral auxiliary, where the configuration of the auxiliary directs the formation of a specific orientatiomer. nih.gov
Enzymatic Catalysis in Chiral Propargylamine Synthesis (e.g., Amine Transaminase Cascades)
Functionalization and Derivatization Strategies
The functionalization of propargylamines allows for the introduction of various groups, expanding their synthetic utility.
Isotopic labeling, particularly deuteration, is a valuable tool in mechanistic studies and for altering the metabolic profiles of drug candidates. researchgate.net The terminal alkyne proton of a propargylic amine can be readily exchanged for deuterium (B1214612). mdpi.com
A common method for deuterating terminal alkynes involves treating the alkyne with a base in a deuterated solvent. researchgate.net For example, reacting a terminal alkyne with potassium hydroxide (B78521) in deuterated dimethyl sulfoxide (DMSO-d6) can lead to high levels of deuterium incorporation (98-99%). researchgate.net Another approach involves the reaction of an alkynyllithium species, generated from the terminal alkyne and n-butyllithium, with heavy water (D₂O). mdpi.com This method has been shown to provide the monodeuterated alkyne in high yield (98%) and with excellent deuterium incorporation (>95%). mdpi.com These straightforward methods allow for the specific labeling of the alkyne moiety in molecules like this compound.
| Method | Reagents | Deuterium Incorporation | Reference |
|---|---|---|---|
| Base-catalyzed exchange | KOH, DMSO-d6 | 98-99% | researchgate.net |
| Quenching of alkynyllithium | 1. n-Butyllithium, 2. D₂O | >95% | mdpi.com |
Alkyne Zipper Isomerization for Triple Bond Relocation
The alkyne zipper reaction is a powerful synthetic tool for the isomerization of an internal alkyne to a terminal position along a hydrocarbon chain. mdpi.comwikipedia.org This process is a contra-thermodynamic transformation, as it converts a more stable internal alkyne into a less stable terminal one. mdpi.com The reaction is typically facilitated by very strong bases, with potassium 3-aminopropylamide (KAPA) being a notably effective reagent that allows the reaction to proceed rapidly at low temperatures. stackexchange.com
The mechanism involves a series of deprotonation and protonation steps that effectively "walk" the triple bond along the carbon backbone. wikipedia.org A strong base deprotonates a carbon adjacent to the alkyne, leading to an allene (B1206475) intermediate. stackexchange.com This process repeats until the triple bond reaches the terminal position, where it is trapped as a stable acetylide anion. wikipedia.orgstackexchange.com A mild acidic workup then quenches the anion to yield the terminal alkyne. wikipedia.org
This methodology is particularly useful for remote functionalization, allowing a triple bond to be positioned at a specific, reactive site within a molecule. For instance, in the synthesis of the macrolide (+)-aspicilin, (S)-hept-3-yne-2-ol undergoes an alkyne zipper reaction as a key step. researchgate.net While direct synthesis of this compound via this method is not explicitly detailed, the principle can be applied to precursors. An internal alkynol, such as a heptynol isomer, could be converted to a terminal alkynol like hept-6-yn-1-ol. mdpi.com This terminal alkyne is then a versatile intermediate that can be converted to the corresponding amine.
Table 1: Key Features of the Alkyne Zipper Reaction
| Feature | Description | Reference(s) |
| Reaction Type | Isomerization of an internal alkyne to a terminal alkyne. | mdpi.comwikipedia.org |
| Driving Force | Formation of a stable terminal acetylide anion. | wikipedia.orgstackexchange.com |
| Key Reagents | Strong bases such as potassium 1,3-diaminopropanide (KAPA). | wikipedia.orgstackexchange.com |
| Mechanism | Sequential deprotonation-protonation via allene intermediates. | wikipedia.orgstackexchange.com |
| Application | Enables remote functionalization and synthesis of terminal alkynes. | mdpi.comresearchgate.net |
Multicomponent Reaction Pathways for Expanded Complexity
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single, one-pot operation to form a complex product, incorporating most or all of the atoms from the starting materials. For the synthesis of propargylamines, including derivatives of this compound, the A³ coupling (Aldehyde-Alkyne-Amine) is a cornerstone MCR. rsc.org
This reaction typically involves the coupling of a terminal alkyne, an aldehyde, and a primary or secondary amine, catalyzed by a transition metal. rsc.org A wide variety of catalysts have been developed to promote A³ coupling, offering advantages such as high yields, mild reaction conditions, and environmental compatibility. For example, Amberlyst A-21 supported copper(I) iodide has been shown to be a highly efficient heterogeneous catalyst for A³ coupling under solvent-free conditions. um.edu.mt Another approach utilizes magnetite (Fe₃O₄) nanoparticles as a magnetically separable and reusable catalyst, which can significantly reduce reaction times, especially when combined with microwave irradiation.
These MCRs provide a direct and versatile route to a diverse library of propargylamines. rsc.org By varying the aldehyde, amine, and alkyne components, a wide range of structurally complex molecules can be accessed efficiently. rsc.org
Table 2: Examples of Catalysts in A³ Coupling for Propargylamine Synthesis
| Catalyst | Reactants | Conditions | Key Advantages | Reference(s) |
| Amberlyst A-21 supported CuI | Aldehydes, Amines, Terminal Alkynes | Solvent-free | Environmentally benign, reusable catalyst, excellent yields. | um.edu.mt |
| Fe₃O₄ Nanoparticles | Aldehydes, Amines, Phenylacetylene | Acetone, 50-60°C, Argon atmosphere | Magnetically separable catalyst, reduced reaction time with microwave irradiation. | |
| Copper(II)-oxalate complex | Alkynes, Benzyl (B1604629) halides, R'N₃ | H₂O, 70°C | Synthesis of 1,4-disubstituted 1,2,3-triazoles. | rsc.org |
Transition Metal-Catalyzed Carbozincation and Heterocyclization Reactions
Transition metal-catalyzed carbozincation of alkynes is a powerful method for the regio- and stereoselective synthesis of structurally diverse olefins. colab.ws This reaction involves the addition of an organozinc reagent across a carbon-carbon triple bond, yielding a highly reactive alkenyl organozinc intermediate. colab.wsresearchgate.net These intermediates can be trapped with various electrophiles to produce multisubstituted alkenes. d-nb.info
The choice of transition metal catalyst (e.g., copper, iron, cobalt, nickel, rhodium, zirconium, titanium) is crucial as it dictates the reaction mechanism and outcome. colab.wsresearchgate.net Copper-catalyzed carbozincation, for example, often proceeds with high regio- and stereoselectivity, providing exclusively syn-addition products. colab.ws This approach is particularly valuable due to the tolerance of organozinc reagents for various functional groups. colab.ws
This methodology can be extended to include subsequent heterocyclization steps, enabling the synthesis of complex nitrogen-containing rings. A notable example is the Ti(OPr-i)₄–EtMgBr catalyzed heterocyclization of N-benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine with diethylzinc (B1219324) (Et₂Zn), which produces (Z)-1-benzyl-4-methyl-3-pentylidenepiperidine. colab.ws Such reactions demonstrate the potential for creating complex derivatives from alkyne-amine precursors.
Table 3: Transition Metals in Catalytic Carbozincation of Alkynes
| Metal Catalyst | Substrate Type | Outcome | Reference(s) |
| Copper(I) | 1-Alkynyl sulfones/sulfoximines | (Z)-1-Alkenyl sulfones with high regio- and stereoselectivity. | colab.ws |
| Cobalt(II) | Alkynes and Arylzinc bromides | Regio- and stereoselective synthesis of trisubstituted olefins. | colab.ws |
| Zirconium/Titanium | N-substituted alkynylamines | Heterocyclization to form substituted piperidines. | colab.ws |
| Nickel | Arylacetylenes | Carbozincation for synthesis of precursors like tamoxifen. | beilstein-journals.org |
Hydrogen Transfer Reactions Incorporating Amine Nucleophiles
Hydrogen transfer reactions represent an efficient and atom-economical strategy for the synthesis and functionalization of amines. mdpi.com A prominent concept in this area is "borrowing hydrogen" or "hydrogen autotransfer." acs.org In this process, a catalyst, typically a noble metal complex, temporarily removes hydrogen from a primary alcohol to form an aldehyde in situ. acs.org This reactive aldehyde then condenses with an amine nucleophile to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine product. acs.org The only byproduct of this elegant one-pot reaction is water.
This strategy can be applied to the synthesis of complex amines from simple alcohols and amine feedstocks. acs.org Another facet of hydrogen transfer involves the functionalization of alkynes. A visible-light-mediated copper-catalyzed photoredox process enables the three-component coupling of N-alkylanilines, terminal alkynes, and alcohols. researchgate.net This reaction proceeds through a hydrogen atom transfer (HAT) process, activating an unactivated alcohol to form an α-oxy radical, which ultimately leads to the formation of a propargylamine. researchgate.net
Furthermore, propargylamines themselves can participate in hydrogen transfer reactions. Palladium-catalyzed hydrogen transfer can convert propargylic amines into allenes, demonstrating their utility as allenyl anion equivalents. acs.org Additionally, gold-catalyzed intramolecular hydroarylation combined with transfer hydrogenation of N-aryl propargylamines provides an efficient route to construct complex heterocyclic structures like tetrahydroquinolines. organic-chemistry.org
Table 4: Applications of Hydrogen Transfer Reactions in Amine Synthesis
| Reaction Type | Catalyst | Reactants | Product | Key Feature | Reference(s) |
| Borrowing Hydrogen | Noble Metals (Rh, Ru, Pd) | Alcohol, Amine | N-alkylated Amine | Alcohol acts as an alkylating agent; water is the only byproduct. | acs.org |
| Photoredox A³' Coupling | Copper(I) Chloride | N-alkylaniline, Alkyne, Alcohol | Propargylamine | Visible-light mediated, proceeds via a Hydrogen Atom Transfer (HAT) process. | researchgate.net |
| Allenes Synthesis | Palladium complex | Propargylic Amine | Allene | Propargylic amine serves as an allenyl anion equivalent. | acs.org |
| Intramolecular Cyclization | Gold complex | N-Aryl Propargylamine | Tetrahydroquinoline | Tandem hydroarylation and transfer hydrogenation. | organic-chemistry.org |
Mechanistic Investigations of Hept 1 Yn 3 Amine Transformations
Elucidation of Reaction Pathways and Transition States
The transformation of substrates structurally related to Hept-1-yn-3-amine often proceeds through complex, multi-step reaction pathways involving various intermediates and transition states. Theoretical calculations and mechanistic studies have been instrumental in mapping out these intricate processes.
For instance, in palladium-catalyzed cyclization reactions of enynols with aminals, a non-cyclic allenic 1,5-diamine intermediate is key. rsc.org The formation of this intermediate occurs through a catalytic cycle initiated by migratory insertion, followed by SN2-type reductive elimination and oxidative addition. rsc.org Subsequent transformations of this intermediate, leading to either an allenic amine or a 1,3-diene O-heterocycle, also proceed via defined catalytic cycles involving reductive elimination, SN2-type substitution, and oxidative addition. rsc.org
The nucleophilicity of the nitrogen atoms in intermediates plays a crucial role in determining the reaction pathway. rsc.org Computational studies have shown that the local nucleophilicity index (Nk) can be used to analyze and compare the reactivity of different nitrogen atoms within a molecule. rsc.org In the case of non-cyclic allenic 1,5-diamine intermediates, the nucleophilicity of one nitrogen atom was found to be significantly stronger than the other, influencing the subsequent cyclization steps. rsc.org
Furthermore, the study of intramolecular Diels-Alder (IMDA) reactions provides insights into the transition states of cyclic transformations. Molecular Electron Density Theory (MEDT) has been employed to compare intramolecular and intermolecular processes, revealing that the geometries and electronic structures of the transition states are highly similar in both cases. nih.govresearchgate.net The activation energies in these reactions are influenced by the electronic character of the interacting frameworks, with polar reactions exhibiting lower activation energies due to the stabilization of the electrophilic framework. researchgate.netmdpi.com
Catalytic Effects and Optimization of Reaction Parameters (e.g., Temperature, Catalyst Type, Reaction Duration)
The efficiency and outcome of reactions involving alkynes like this compound are highly dependent on the choice of catalyst and the optimization of reaction parameters such as temperature and duration.
A notable example is the aldehyde-alkyne-amine (A3) coupling reaction, where a dicopper(I) complex has been shown to be a highly efficient catalyst. fit.edu In a study involving various aldehydes, amines, and alkynes, including hept-1-yne, the reaction conditions were optimized to achieve high yields. fit.edu Toluene (B28343) was identified as the optimal solvent, and the catalyst loading was fine-tuned to as low as 0.4 mol% while maintaining excellent yields within a short reaction time of 2 hours. fit.edu
The following table summarizes the optimization of reaction conditions for the A3 coupling of benzaldehyde (B42025), piperidine (B6355638), and phenylacetylene (B144264), which provides a model for reactions involving this compound. fit.edu
| Entry | Catalyst Loading (mol%) | Time (h) | Solvent | Yield (%) |
| 1 | 1 | 12 | Toluene | 99 |
| 2 | 1 | 12 | CH3CN | 85 |
| 3 | 1 | 12 | Dioxane | 82 |
| 4 | 1 | 12 | THF | 75 |
| 5 | 1 | 12 | CH2Cl2 | 45 |
| 6 | 1 | 12 | DMF | 35 |
| 7 | 1 | 12 | DMSO | 25 |
| 8 | 0.8 | 12 | Toluene | 99 |
| 9 | 0.6 | 12 | Toluene | 99 |
| 10 | 0.4 | 12 | Toluene | 98 |
| 11 | 0.2 | 12 | Toluene | 90 |
| 12 | 0.4 | 4 | Toluene | 97 |
| 13 | 0.4 | 2 | Toluene | 98 |
Reaction conditions: benzaldehyde (1.0 mmol), piperidine (1.0 mmol), phenylacetylene (1.2 mmol), catalyst, solvent (3 mL). Isolated yield. fit.edu
In photoredox-catalyzed N-dealkylation of tertiary amines, the choice of the photoredox catalyst is critical. While Ru(bpy)3(PF6)2 showed low efficacy, (Ir[dF(CF3)ppy]2(dtbpy))PF6 significantly increased the product yield. acs.org Further optimization revealed that a catalyst loading of 1 mol% was sufficient for high yields, and the reaction was complete within 3 hours. nih.gov
Influence of Solvent Systems on Reaction Outcomes
The solvent system employed in a chemical reaction can significantly influence its rate, yield, and even the nature of the product formed. This is particularly true for transformations involving polar intermediates or transition states.
In the dicopper-catalyzed A3 coupling reaction, a screen of various solvents demonstrated that toluene was superior, affording a nearly quantitative yield. fit.edu In contrast, more polar solvents like DMF and DMSO resulted in significantly lower yields. fit.edu This suggests that the polarity of the solvent can affect the stability of catalytic intermediates and transition states.
The following table illustrates the effect of different solvents on the yield of the A3 coupling reaction. fit.edu
| Solvent | Yield (%) |
| Toluene | 99 |
| CH3CN | 85 |
| Dioxane | 82 |
| THF | 75 |
| CH2Cl2 | 45 |
| DMF | 35 |
| DMSO | 25 |
Reaction conditions: benzaldehyde (1.0 mmol), piperidine (1.0 mmol), phenylacetylene (1.2 mmol), 1 mol% catalyst, 12 h. fit.edu
In the context of photoredox-catalyzed N-dealkylation of tertiary amines, changing the solvent from methanol (B129727) to acetonitrile (B52724) led to an almost quantitative yield of the desired product. acs.org This highlights the crucial role of the solvent in promoting the desired reaction pathway. The addition of a nucleophile trap, such as nitromethane, was also found to be beneficial, further increasing the reaction efficiency. acs.org
Analysis of Stereochemical Course and Regioselectivity
The control of stereochemistry and regioselectivity is a central theme in modern organic synthesis. In reactions involving multifunctional molecules like this compound, predicting and controlling these aspects is crucial for the synthesis of well-defined products.
The stereochemical course of a reaction refers to the specific stereoisomer(s) formed. windows.net This is determined by the relative orientation of reactants and reagents in the transition state. For molecules with multiple stereogenic centers, the number of possible stereoisomers can be large, making stereocontrol a significant challenge. windows.net
Regioselectivity, on the other hand, pertains to the preference for bond formation at one position over another. escholarship.org In intramolecular reactions, the length and rigidity of a tether connecting the reacting groups can strongly influence the regiochemical outcome. escholarship.org For example, in intramolecular Diels-Alder reactions, the formation of either 1,3- or 1,4-regioisomers is dependent on the tether length. escholarship.org
In the context of palladium-catalyzed cyclizations, theoretical studies have shown that regioselectivity can be regulated by factors such as π-π stacking interactions. rsc.org The substitution pattern on the reactants can also influence the relative reactivity of different nucleophilic sites within a molecule, thereby controlling the regiochemical outcome. rsc.org For instance, changing the substrate from (2-(but-3-en-1-yn-1-yl)phenyl)methanol to hept-6-en-4-yn-1-ol altered the reactivity of the nitrogen atoms in the intermediate, leading to different major products. rsc.org
Discrimination Between Intramolecular and Intermolecular Processes
Many chemical transformations can, in principle, proceed through either an intramolecular or an intermolecular pathway. Distinguishing between these two possibilities is essential for a complete mechanistic understanding and for optimizing reaction conditions to favor the desired pathway.
A powerful approach to this problem is the use of Molecular Electron Density Theory (MEDT) to compare the energetics of the two pathways. nih.govresearchgate.net In a study of Diels-Alder reactions, it was found that while the electronic and energetic aspects of the transition states were remarkably similar for both intramolecular and intermolecular processes, the intramolecular reaction was significantly faster. nih.govresearchgate.net This acceleration was attributed to a less unfavorable activation entropy for the intramolecular pathway. nih.govresearchgate.net
The activation Gibbs free energy for an intermolecular Diels-Alder reaction was found to be significantly higher (25.3 kcal·mol⁻¹) than for the corresponding intramolecular reaction (12.6 kcal·mol⁻¹). mdpi.com This difference was primarily due to the entropic component, with the activation entropy for the intramolecular process being less negative (-14.3 cal·mol⁻¹·K⁻¹) compared to the intermolecular one. mdpi.com
Experimental studies can also provide insights. For example, in palladium-catalyzed intramolecular cyclizations of indole (B1671886) 2-carboxamide (B11827560) derivatives, complete regioselectivity for either β-carbolinones or pyrazino[1,2-a]indoles was achieved by tuning the reaction conditions, indicating a preference for specific intramolecular pathways. acs.org
Advanced Spectroscopic and Structural Characterization of Hept 1 Yn 3 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Hept-1-yn-3-amine, ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques collectively provide a comprehensive picture of its atomic connectivity and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of an analog, N,N-diethylthis compound, the terminal alkyne proton (H-1) characteristically appears as a doublet at approximately 2.15 ppm with a coupling constant (J) of 2.12 Hz. rsc.org The proton on the carbon bearing the amine group (H-3) resonates as a triplet of doublets around 3.46 ppm. rsc.org The signals for the butyl chain protons appear as multiplets in the upfield region, typically between 0.90 and 1.63 ppm. rsc.org
A related analog, N,N-dibenzylthis compound, shows the terminal alkyne proton as a doublet at 2.32 ppm (J = 2.16 Hz) and the H-3 proton as a triplet of doublets at 3.33 ppm. rsc.org The methylene (B1212753) protons of the benzyl (B1604629) groups appear as distinct doublets, while the aromatic protons resonate in the downfield region. rsc.org
Table 1: ¹H NMR Data for this compound Analogs
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| N,N-diethylthis compound | H-1 | 2.15 | d | 2.12 | rsc.org |
| H-3 | 3.46 | td | 8.40, 2.16 | rsc.org | |
| CH₂ (ethyl) | 2.67, 2.39 | sex | 7.40 | rsc.org | |
| CH₃ (ethyl) | 1.05 | t | 7.24 | rsc.org | |
| Butyl Chain | 0.90-1.63 | m | rsc.org | ||
| N,N-dibenzylthis compound | H-1 | 2.32 | d | 2.16 | rsc.org |
| H-3 | 3.33 | td | 7.68 | rsc.org | |
| CH₂ (benzyl) | 3.84, 3.42 | d | 13.84 | rsc.org | |
| Aromatic | 7.24-7.41 | m | rsc.org | ||
| Butyl Chain | 0.97, 1.62-1.80 | t, m | 7.36 | rsc.org |
Data presented for analogs as specific data for this compound was not available in the search results.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For N,N-diethylthis compound, the sp-hybridized carbons of the alkyne group (C-1 and C-2) resonate at approximately 72.0 and 83.0 ppm, respectively. rsc.org The carbon atom attached to the nitrogen (C-3) appears around 53.0 ppm. rsc.org The carbons of the butyl chain and the ethyl groups have signals in the upfield region of the spectrum. rsc.org
In the case of N,N-dibenzylthis compound, the alkynyl carbons (C-1 and C-2) are found at 72.6 and 82.1 ppm. rsc.org The C-3 carbon is observed at 54.8 ppm. rsc.org The benzyl carbons and the butyl chain carbons resonate at their characteristic chemical shifts. rsc.org
Table 2: ¹³C NMR Data for this compound Analogs
| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| N,N-diethylthis compound | C-1 | 72.0 | rsc.org |
| C-2 | 83.0 | rsc.org | |
| C-3 | 53.0 | rsc.org | |
| CH₂ (ethyl) | 44.8 | rsc.org | |
| CH₃ (ethyl) | 13.8 | rsc.org | |
| Butyl Chain | 14.1, 22.5, 29.0, 33.8 | rsc.org | |
| N,N-dibenzylthis compound | C-1 | 72.6 | rsc.org |
| C-2 | 82.1 | rsc.org | |
| C-3 | 54.8 | rsc.org | |
| CH₂ (benzyl) | 53.3 | rsc.org | |
| Aromatic | 127.0, 128.3, 128.8, 139.8 | rsc.org | |
| Butyl Chain | 11.2, 26.9 | rsc.org |
Data presented for analogs as specific data for this compound was not available in the search results.
Advanced Two-Dimensional NMR Techniques (e.g., DEPT)
Distortionless Enhancement by Polarization Transfer (DEPT) is a valuable 2D NMR technique used to differentiate between CH, CH₂, and CH₃ groups. aiinmr.com A DEPT-135 experiment, for instance, would show CH and CH₃ signals pointing up, while CH₂ signals would be inverted. Quaternary carbons are not observed in DEPT spectra. aiinmr.com This technique, when applied to this compound, would definitively identify the methine carbon at position 3, the methylene carbons of the butyl chain, and the terminal methyl group.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For a primary amine like this compound, the N-H stretching vibrations are expected to appear as two peaks in the region of 3300-3500 cm⁻¹. The terminal alkyne C-H bond exhibits a sharp, strong absorption band around 3300 cm⁻¹. libretexts.org The C≡C triple bond stretching vibration gives rise to a weaker absorption in the 2100-2260 cm⁻¹ range. libretexts.org The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ region for aliphatic amines. msu.edu
For N,N-diethylthis compound, a representative analog, the terminal C-H stretch is observed at 3306 cm⁻¹ and the C-N stretch is also noted. rsc.org
Table 3: Characteristic IR Absorption Frequencies for this compound and Analogs
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) in N,N-diethylthis compound | Reference |
|---|---|---|---|---|
| N-H (primary amine) | Stretch | 3300-3500 (two bands) | - | |
| ≡C-H | Stretch | ~3300 (sharp, strong) | 3306 | rsc.orglibretexts.org |
| C≡C | Stretch | 2100-2260 (weak to medium) | - | libretexts.org |
| C-N (aliphatic) | Stretch | 1000-1250 | - | msu.edu |
Specific IR data for this compound was not available in the search results. General ranges and data for an analog are provided.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of a molecule like this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound (111.12 g/mol ). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
For the analog N,N-diethylthis compound, HRMS (ESI) calculated for C₁₁H₂₂N [M+H]⁺ is 168.1752, with a found value of 168.1759. rsc.org Another analog, N,N-dibenzylthis compound, has a calculated HRMS (ESI) for C₁₉H₂₂N [M+H]⁺ of 264.1752 and a found value of 264.1753. rsc.org These precise measurements confirm their elemental compositions.
X-ray Diffraction Analysis for Absolute Configuration and Solid-State Structure Determination
X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration if it is chiral. This compound is a chiral molecule due to the stereocenter at the C-3 position. While no specific X-ray diffraction data for this compound was found, studies on its analogs have utilized this technique. For instance, the absolute orientational configuration of an analog, (R)-2-methyl-N-((R)-1-phenyl-1-(4-(8-(p-tolylethynyl)naphthalen-1-yl)phenyl)pentyl)propane-2-sulfinamide, was unambiguously confirmed by X-ray diffraction analysis. mdpi.com This demonstrates the utility of the technique in establishing the precise spatial arrangement of atoms within the crystal lattice of such compounds.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N,N-diethylthis compound |
| N,N-dibenzylthis compound |
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic techniques are indispensable for the analysis of synthetic compounds, providing robust methods for assessing purity, identifying components in a mixture, and separating stereoisomers. For alkynylamines such as this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful analytical tools. The choice between these methods often depends on the analyte's volatility, polarity, and the specific analytical goal, such as routine purity checks or sensitive enantiomeric resolution. The primary amine and the alkyne functionalities in this compound present unique challenges and opportunities for chromatographic method development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique widely employed for the separation and quantification of compounds in a liquid mobile phase. Its application to aliphatic and alkynylamines often requires strategies to overcome challenges related to detection and peak shape.
Purity Assessment and Reversed-Phase HPLC
For routine purity assessment of this compound, reversed-phase HPLC (RP-HPLC) is a common approach. However, simple aliphatic amines lack a strong chromophore, making detection by standard UV-Vis spectrophotometers inefficient. To address this, pre-column derivatization is frequently employed. This process involves reacting the amine with a labeling agent to attach a chromophoric or fluorophoric group, which enhances detection sensitivity and can also improve chromatographic retention and peak shape on nonpolar stationary phases like C18. thermofisher.com
Common derivatizing agents for primary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl), which yield highly fluorescent derivatives detectable at low concentrations. thermofisher.com The reaction conditions are typically mild, ensuring the integrity of the parent molecule.
Interactive Data Table: Illustrative RP-HPLC Conditions for Derivatized Aliphatic Amines
| Parameter | Condition | Purpose/Comment |
| Column | C18 (e.g., Ascentis® Express) | Standard for reversed-phase separation of nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Buffer Gradient | Gradient elution is often used to separate the derivatized amine from by-products and impurities with varying polarities. |
| Derivatizing Agent | FMOC-Cl, DNS-Cl, OPA | Introduces a chromophore/fluorophore for sensitive detection. thermofisher.com |
| Detector | Fluorescence or UV-Vis | Selected based on the properties of the derivatizing agent. |
| Flow Rate | ~1.0 mL/min | Typical analytical flow rate. |
| Temperature | Ambient to 40 °C | Controlled temperature ensures reproducible retention times. |
This table represents typical starting conditions for method development based on the analysis of analogous primary aliphatic amines.
Enantiomeric Separation by Chiral HPLC
Since this compound is a chiral molecule, separating its enantiomers is critical for advanced structural and functional studies. Chiral HPLC is the definitive method for this purpose. Direct separation on a chiral stationary phase (CSP) can be challenging because the differentiation between the alkyne and the alkyl chain may not be significant enough for effective resolution. nih.gov
A specialized and highly effective method for the chiral separation of alkynes involves in-situ derivatization with a metal complex. nih.gov Specifically, terminal alkynes react readily with dicobalt octacarbonyl (Co₂(CO)₈) to form stable, tetrahedral alkyne-cobalt complexes. This complexation dramatically alters the steric and electronic properties of the chiral center's environment, enhancing its interaction with a chiral stationary phase. The resulting diastereomeric complexes can then be readily separated using standard chiral HPLC columns. This approach is particularly advantageous as it does not require a chromophore on the original molecule for detection. nih.gov
Interactive Data Table: Chiral HPLC of an Alkyne via Cobalt Complexation
| Parameter | Condition | Purpose/Comment |
| Derivatization Step | In-situ reaction with Co₂(CO)₈ in a non-polar solvent. | Forms stable diastereomeric cobalt complexes, amplifying chiral recognition. nih.gov |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Enantioselective interaction with the chiral cobalt complex. |
| Mobile Phase | Hexane/Isopropanol | Common mobile phase for normal-phase chiral separations. |
| Detector | UV-Vis (e.g., 254 nm) | The cobalt complex itself acts as a sufficient chromophore for UV detection. nih.gov |
| Analysis Time | Varies depending on resolution | Method is generally simple and avoids tedious workup procedures. nih.gov |
This table is based on a general method developed for the resolution of chiral alkynes and is directly applicable to this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the high-resolution separation power of gas chromatography with the sensitive detection and structural identification capabilities of mass spectrometry. It is well-suited for volatile and thermally stable compounds.
Purity Assessment and Derivatization
Direct GC analysis of primary amines like this compound can be problematic. The polar nature of the amine group can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential decomposition on the column. To mitigate these issues, derivatization is a common and often necessary step. This process converts the polar amine into a less polar, more volatile derivative, leading to improved chromatographic performance. jfda-online.com
Silylation reagents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) are frequently used. The resulting derivatives exhibit enhanced volatility and thermal stability, producing sharp, symmetrical peaks. The mass spectrometer detector then provides a fragmentation pattern that can be used to confirm the identity and structure of the analyte and any impurities.
Enantiomeric Separation by Chiral GC-MS
For the enantiomeric separation of chiral amines by GC-MS, two primary strategies are employed:
Derivatization followed by separation on a chiral column: The amine is first derivatized to increase its volatility (e.g., acylation with heptafluorobutyl chloroformate), and the resulting derivative is then separated on a capillary column coated with a chiral stationary phase, such as Chirasil-L-Val. researchgate.netnih.gov This method allows for the direct separation and quantification of the enantiomers.
Derivatization with a chiral reagent: The amine enantiomers are reacted with a single enantiomer of a chiral derivatizing agent (e.g., (R)-menthyl chloroformate) to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. researchgate.net This approach obviates the need for a specialized and often more expensive chiral column.
Interactive Data Table: Chiral GC-MS Strategies for Amines
| Parameter | Strategy 1: Chiral Column | Strategy 2: Chiral Derivatizing Agent |
| Derivatization | With an achiral agent (e.g., HFBCF) to improve volatility and detection. nih.gov | With a chiral agent (e.g., (R)-menthyl chloroformate) to form diastereomers. researchgate.net |
| GC Column | Chiral Stationary Phase (e.g., Chirasil-L-Val). researchgate.net | Standard Achiral Column (e.g., DB-1701). researchgate.net |
| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) |
| Principle | Enantiomers are separated directly based on differential interaction with the CSP. | Diastereomers are separated based on their different physical properties on a standard column. |
| Advantage | Direct analysis of enantiomers. | Does not require a specialized chiral column. |
This table outlines established methods for the chiral GC-MS analysis of analogous chiral amines.
Computational Chemistry and Theoretical Studies on Hept 1 Yn 3 Amine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. mpg.deresearchgate.net By solving approximations of the Schrödinger equation, DFT provides insights into the distribution of electrons within a molecule, which fundamentally governs its stability and reactivity. mpg.deucl.ac.uk For Hept-1-yn-3-amine, DFT calculations can elucidate key electronic properties that predict its chemical behavior.
Detailed research findings from DFT studies on analogous unsaturated systems reveal common areas of investigation. For instance, calculations on related enyne structures focus on determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. Furthermore, the shapes and locations of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack. In this compound, the lone pair on the nitrogen atom is expected to contribute significantly to the HOMO, marking it as a primary nucleophilic center. The terminal alkyne group, with its π-electron density, also plays a crucial role in the molecule's frontier orbitals.
Theoretical studies on similar substrates, such as hept-6-en-4-yn-1-ol, have utilized DFT to analyze how electronic properties influence reaction selectivity. rsc.org These analyses often involve calculating local nucleophilicity indices to quantify the reactivity of specific atoms. rsc.org
Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: This table presents typical properties calculated via DFT methods and is for illustrative purposes. Actual values would be obtained from specific computational studies.
| Property | Description | Predicted Value/Characteristic for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Primarily localized on the nitrogen lone pair and alkyne π-system. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Distributed across the molecule, with significant character at the acetylenic carbons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | Moderate gap, suggesting a balance of stability and reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Non-zero moment due to the polar C-N bond and the amine group. |
| Electron Density | The spatial distribution of electrons in the molecule. | High electron density around the nitrogen atom and the alkyne triple bond. |
Reaction Pathway Modeling and Energy Barrier Computations
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This involves modeling the entire reaction pathway from reactants to products, including the identification of high-energy transition states (TS). The calculated energy difference between the reactants and a transition state is the activation energy or energy barrier, which determines the reaction rate.
For systems analogous to this compound, DFT calculations have been successfully employed to model complex reaction mechanisms and compute their associated energy barriers. For example, in studies of palladium-catalyzed cyclization of enynes, researchers calculated the free energy profiles for various steps, including oxidative addition and reductive elimination. rsc.org In one such study, an SN2-type reductive elimination transition state was identified with a calculated activation free energy of 27.0 kcal mol−1. rsc.org Another pathway involving a different transition state had a higher barrier, indicating it was less favorable. rsc.org Similarly, computational studies on the platinum-catalyzed cycloisomerization of 1-hepten-6-yne (B1593461) revealed that the energy barriers favored the formation of five-membered rings.
Applying these methods to this compound would allow for the prediction of its behavior in various reactions, such as aminomethylation or cyclization. By comparing the energy barriers of competing pathways, chemists can predict the most likely product and optimize reaction conditions to favor a desired outcome.
Table 2: Hypothetical Energy Barriers for a Reaction of this compound (Illustrative) Note: This table illustrates how energy barriers for competing reaction pathways would be presented. The values are hypothetical, based on data from analogous systems. rsc.org
| Reaction Step | Pathway | Transition State | Calculated Free Energy Barrier (kcal/mol) | Outcome |
| Cyclization | Pathway A | TS-A | 21.5 | Kinetically favored product |
| Cyclization | Pathway B | TS-B | 29.9 | Kinetically disfavored product |
| Substitution | Pathway C | TS-C | 31.8 | Minor side-product |
Analysis of Atomic Charge Distribution and Identification of Reactive Centers
The distribution of partial charges on the atoms within a molecule is a key determinant of its reactivity. Computational methods can calculate these charges, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) centers.
Quantum chemical calculations on hex-1-yn-3-ol, a close structural analogue of this compound, provide a clear example of this analysis. e3s-conferences.org In that study, the charge of the oxygen atom in the alcohol was calculated to be -0.347 eV, identifying it as a highly reactive center. e3s-conferences.org However, upon coordination with a copper(I) catalyst, the most reactive site shifted to a carbon atom in the alkyne group. e3s-conferences.org
For this compound, a similar analysis would be performed. The nitrogen atom of the amine group, with its lone pair of electrons, is expected to carry a significant negative partial charge, making it a primary nucleophilic and basic center. The terminal hydrogen of the alkyne group is acidic, and the adjacent carbon atom can also act as a reactive center, particularly in reactions involving organometallic catalysts.
Table 3: Predicted Atomic Charge Distribution in this compound (Illustrative) Note: The charge values are illustrative, based on published data for the analogous compound hex-1-yn-3-ol. e3s-conferences.org
| Atom/Group | Predicted Partial Charge (eV) | Implied Reactivity |
| Nitrogen (N) | Highly Negative (e.g., ~ -0.26) | Nucleophilic / Basic Center |
| Amine Hydrogens (N-H) | Positive | Acidic, mobile protons |
| Acetylenic Hydrogen (C≡C-H) | Slightly Positive | Acidic proton, reactive with bases |
| Terminal Acetylenic Carbon (C≡C-H) | Slightly Negative | Nucleophilic Center (especially upon deprotonation) |
| Internal Acetylenic Carbon (C-C≡C) | Slightly Positive | Electrophilic Center |
| Chiral Carbon (C3) | Slightly Positive | Electrophilic Center |
Conformational Analysis and Molecular Dynamics Simulations
This compound is a flexible molecule with several single bonds around which rotation can occur. This gives rise to multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers, as these will be the most populated at equilibrium and will often dictate the molecule's reactivity.
Computational techniques are used to systematically explore the conformational landscape by rotating key dihedral angles and calculating the energy of each resulting structure. For a comprehensive understanding, molecular dynamics (MD) simulations can be employed. oncotarget.comtubitak.gov.tr MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and its interactions with its environment (e.g., a solvent). oncotarget.com In studies of other flexible molecules, MD simulations have been used to observe transitions between disordered and structured conformations, stabilized by intramolecular interactions like hydrogen bonds. oncotarget.com For this compound, MD simulations could reveal the preferred conformations of the butyl chain and how intramolecular hydrogen bonding between the amine and the alkyne might influence its shape.
Table 4: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description |
| τ1 | H-N-C3-C4 | Defines the orientation of the amine hydrogen relative to the carbon backbone. |
| τ2 | C2-C3-C4-C5 | Defines the rotation around the C3-C4 bond, influencing the position of the alkyne group relative to the butyl chain. |
| τ3 | C3-C4-C5-C6 | Defines the primary kink in the butyl chain. |
| τ4 | C4-C5-C6-C7 | Defines the terminal orientation of the butyl chain. |
In Silico Approaches for Understanding Stereochemical Preferences
This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers), designated (R) and (S). Computational chemistry offers powerful in silico methods to understand and predict stereochemical outcomes in reactions involving such molecules.
A key approach is to model the reaction pathways leading to each stereoisomer. By calculating the energy barriers of the transition states for the formation of the (R) and (S) products, researchers can predict which enantiomer will be formed preferentially. The pathway with the lower energy barrier will be faster and thus yield the major product. This method has been applied successfully in complex catalytic systems. For example, a theoretical study on a palladium-catalyzed reaction investigated the differing reactivities of two nitrogen atoms in a substrate, which ultimately controlled the regioselectivity of the reaction. rsc.org The study found that the energy barrier for one pathway (TS8') was 1.3 kcal mol−1 lower than a competing pathway (TS6'), explaining the observed product distribution. rsc.org
For this compound, this type of analysis could be used to design asymmetric syntheses. By modeling the interaction of the amine with a chiral catalyst, one could compute the transition state energies for the formation of the (R) and (S) products. This would provide a rational basis for selecting a catalyst that preferentially lowers the energy barrier for the desired enantiomer, leading to a high enantiomeric excess.
Applications of Hept 1 Yn 3 Amine in Complex Molecule Synthesis and Emerging Research Avenues
Role as a Versatile Building Block in Organic Synthesis
Hept-1-yn-3-amine's utility as a versatile building block stems from the reactivity of its constituent functional groups. thieme-connect.commdpi.com The terminal alkyne can participate in various coupling reactions, while the amine group can act as a nucleophile or be transformed into other functional groups. mdpi.commolport.com This dual reactivity allows for the construction of complex molecular frameworks through sequential or one-pot reactions.
One of the most common methods for synthesizing propargylamines, including this compound, is the A³ coupling reaction, a three-component reaction involving an aldehyde, an amine, and an alkyne. researchgate.netrsc.org This method is highly efficient and atom-economical, producing water as the only byproduct. researchgate.net Various catalytic systems, including those based on copper and gold, have been developed to facilitate this transformation under mild conditions, often solvent-free. researchgate.netrsc.org
The synthetic utility of propargylamines is further demonstrated by their participation in a wide array of chemical reactions. These include:
Palladium-catalyzed coupling reactions: These reactions, such as the Sonogashira coupling, enable the formation of carbon-carbon bonds by coupling the terminal alkyne of this compound with aryl or vinyl halides. researchgate.netmdpi.com
Deaminative coupling: This novel approach allows for the functionalization of the propargylamine (B41283) by replacing the amino group, leading to the formation of diverse allenes. acs.org
Cyclization and Isomerization Reactions: Under specific catalytic conditions, propargylamines can undergo cyclization to form valuable heterocyclic structures like quinolines. mdpi.com
The versatility of this compound as a building block is highlighted by its use in the synthesis of a variety of organic substrates, natural product analogues, and drug candidates. mdpi.com
| Reaction Type | Catalyst/Reagents | Resulting Structure | Reference |
| A³ Coupling | Copper/Gold catalysts | Propargylamines | researchgate.netrsc.org |
| Sonogashira Coupling | Palladium catalysts | Aryl/Vinyl substituted alkynes | researchgate.netmdpi.com |
| Deaminative Coupling | Palladium catalysts, Boronic acids | Allenes | acs.org |
| Cyclization | Palladium catalysts | Quinolines | mdpi.com |
Precursor for Novel Heterocyclic Scaffolds (e.g., Triazoles)
This compound and other propargylamines are valuable precursors for the synthesis of a wide range of heterocyclic compounds. researchgate.net The presence of both the alkyne and amine functionalities allows for various cyclization strategies, leading to the formation of rings containing nitrogen and other heteroatoms. researchgate.netmdpi.com
A particularly significant application is the synthesis of 1,2,3-triazoles. This is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netnih.gov In this reaction, the terminal alkyne of a propargylamine derivative reacts with an azide (B81097) to form the stable five-membered triazole ring with high regioselectivity and yield. researchgate.netnih.gov This methodology has been employed to create a diverse array of 1,2,3-triazole-containing compounds, including those with potential biological activity. mdpi.comresearchgate.net
For instance, research has demonstrated the synthesis of 1,2,3-triazole hybrids with amine-ester functionality through the reaction of N-substituted propargylamines with benzyl (B1604629) 2-azidoacetates. researchgate.net Furthermore, propargylamines have been utilized as precursors in the synthesis of more complex heterocyclic systems, such as tetrazolyl-1,2,3,4-tetrahydroisoquinolines, through one-pot Ugi-azide and Heck reactions. beilstein-journals.org
The synthesis of other heterocyclic systems from propargylamines includes:
Oxazoles researchgate.net
Imidazoles researchgate.net
Pyrazoles researchgate.net
Quinolines mdpi.com
Indoles researchgate.net
The ability to readily access these diverse heterocyclic scaffolds from propargylamine precursors like this compound underscores their importance in medicinal chemistry and materials science. mdpi.commdpi.com
Development of Chiral Architectures and Novel Orientational Isomers
The synthesis of chiral molecules is of paramount importance in drug discovery and development. This compound can serve as a key building block in the creation of chiral architectures and novel orientational isomers. The asymmetric synthesis of propargylamines can be achieved through various methods, including the use of chiral catalysts or auxiliaries. researchgate.netresearchgate.net
A notable strategy involves the use of a chiral N-sulfinylimine auxiliary. researchgate.netmdpi.com For example, the asymmetric addition of an alkynyl lithium reagent to a chiral N-sulfinylimine derived from an aldehyde or ketone can produce chiral propargylamines with high diastereoselectivity. mdpi.com This approach has been successfully applied to the synthesis of chiral targets exhibiting orientational chirality. mdpi.comresearchgate.net
Orientational isomers are molecules that differ in the spatial arrangement of their constituent parts due to restricted rotation around a chemical bond. researchgate.net Recent research has focused on the design and synthesis of chiral targets with orientational chirality by utilizing a C(sp)-C(sp) axis as a key structural element. mdpi.comresearchgate.net In this context, chiral propargylamines, synthesized asymmetrically, are coupled with other molecular fragments, often via Sonogashira coupling, to create complex structures where the orientation of different groups is precisely controlled. researchgate.netmdpi.com
For instance, the synthesis of (S)-3-phenyl-1-(8-(p-tolylethynyl)naphthalen-1-yl)this compound was achieved through a multi-step sequence involving the cleavage of a tert-butylsulfinyl group from a chiral precursor. mdpi.comtdl.org This demonstrates the utility of chiral propargylamines in constructing molecules with defined three-dimensional structures. The development of these novel chiral architectures holds promise for applications in materials science and as probes for biological systems. researchgate.net
| Chiral Synthesis Method | Key Reagents/Auxiliaries | Resulting Chiral Structure | Reference |
| Asymmetric addition to N-sulfinylimine | Alkynyl lithium, Chiral N-sulfinylimine | Chiral Propargylamines | mdpi.com |
| Sonogashira Coupling of Chiral Propargylamines | Palladium catalyst, Aryl halide | Orientational Isomers | researchgate.netmdpi.com |
Integration into Scaffolds for Diverse Chemical Libraries
The creation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. acs.org The versatile reactivity of this compound and other propargylamines makes them ideal building blocks for the construction of such libraries. rsc.orgacs.org Their ability to participate in a multitude of reactions allows for the rapid generation of a wide range of structurally diverse molecules from a common precursor. mdpi.comacs.org
Both solution-phase and solid-phase synthesis protocols have been developed to create libraries of 1-substituted propargylic tertiary amines. rsc.org These libraries can be designed to explore a specific area of chemical space or to generate a broad collection of compounds with varied physicochemical properties. The integration of propargylamines into these libraries is often facilitated by their use in multicomponent reactions, such as the A³ coupling, which allows for the introduction of multiple points of diversity in a single step. researchgate.netrsc.org
Furthermore, the alkyne and amine functionalities of propargylamines serve as convenient handles for further functionalization. The alkyne can be elaborated through "click" chemistry to introduce triazole rings, while the amine can be acylated, alkylated, or used in other transformations to introduce additional diversity. molport.comresearchgate.net This modular approach allows for the systematic exploration of structure-activity relationships.
The development of libraries based on propargylamine scaffolds has been shown to be a fruitful strategy in the search for new therapeutic agents. For example, a library of 1-substituted propargylic tertiary amines was synthesized and evaluated for potential anticancer activity, with some compounds showing a high degree of cytotoxic selectivity. rsc.org
Future Directions and Challenges in Propargylamine Chemistry Research
The field of propargylamine chemistry continues to evolve, with ongoing research focused on developing novel synthetic methodologies and exploring new applications. mdpi.comtandfonline.com While significant progress has been made, several challenges and future directions remain.
One of the primary challenges is the development of more sustainable and environmentally friendly synthetic methods. researchgate.net Although solvent-free and microwave-assisted reactions have been reported, there is still a need for catalytic systems that are more efficient, recyclable, and based on earth-abundant metals. researchgate.netrsc.org The use of metal-free catalytic systems is also a growing area of interest, though challenges such as longer reaction times and higher temperatures need to be addressed. rsc.org
Controlling the regioselectivity and stereoselectivity of reactions involving propargylamines remains a key focus. acs.orgresearchgate.net The development of new catalysts and reaction conditions that allow for the precise control over which part of the molecule reacts and in what three-dimensional orientation is crucial for the synthesis of complex targets. acs.org For example, achieving highly selective functionalization at the α-methylene position of tertiary amines is an ongoing area of research. researchgate.net
Future research will likely focus on:
Expanding the scope of known reactions: Applying existing methodologies to a wider range of substrates to generate even greater molecular diversity.
Developing novel transformations: Discovering new reactions that exploit the unique reactivity of the propargylamine scaffold.
Applications in chemical biology and materials science: Utilizing propargylamines as building blocks for the synthesis of molecular probes, functional materials, and polymers. tandfonline.com
Integration with other synthetic strategies: Combining propargylamine chemistry with other powerful synthetic tools, such as C-H activation and photoredox catalysis, to develop more efficient and elegant synthetic routes.
The continued exploration of propargylamine chemistry promises to provide new tools for organic synthesis and lead to the discovery of novel molecules with important applications in medicine and beyond. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
